molecular formula C26H21OPS B14198919 4-(Thiophen-2-yl)-1-(triphenyl-lambda~5~-phosphanylidene)but-3-en-2-one CAS No. 923025-64-3

4-(Thiophen-2-yl)-1-(triphenyl-lambda~5~-phosphanylidene)but-3-en-2-one

Cat. No.: B14198919
CAS No.: 923025-64-3
M. Wt: 412.5 g/mol
InChI Key: QWELKLCATRLFPO-UHFFFAOYSA-N
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Description

4-(Thiophen-2-yl)-1-(triphenyl-lambda~5~-phosphanylidene)but-3-en-2-one is a complex organic compound that features a thiophene ring and a triphenylphosphine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-2-yl)-1-(triphenyl-lambda~5~-phosphanylidene)but-3-en-2-one typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable precursor, such as 2-bromo-1,3-butadiene, in the presence of a sulfur source.

    Introduction of the Triphenylphosphine Group: The triphenylphosphine moiety can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above, with optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-2-yl)-1-(triphenyl-lambda~5~-phosphanylidene)but-3-en-2-one can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be employed.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic devices.

Mechanism of Action

The mechanism of action of 4-(Thiophen-2-yl)-1-(triphenyl-lambda~5~-phosphanylidene)but-3-en-2-one depends on its specific application:

    Molecular Targets: It may interact with specific enzymes, receptors, or other biomolecules.

    Pathways Involved: It could modulate various biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Thiophen-2-yl)-1-(triphenylphosphoranylidene)butan-2-one
  • 4-(Thiophen-2-yl)-1-(triphenylphosphoranylidene)but-3-en-2-ol

Uniqueness

4-(Thiophen-2-yl)-1-(triphenyl-lambda~5~-phosphanylidene)but-3-en-2-one is unique due to its specific structural features, such as the combination of a thiophene ring and a triphenylphosphine moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

923025-64-3

Molecular Formula

C26H21OPS

Molecular Weight

412.5 g/mol

IUPAC Name

4-thiophen-2-yl-1-(triphenyl-λ5-phosphanylidene)but-3-en-2-one

InChI

InChI=1S/C26H21OPS/c27-22(18-19-26-17-10-20-29-26)21-28(23-11-4-1-5-12-23,24-13-6-2-7-14-24)25-15-8-3-9-16-25/h1-21H

InChI Key

QWELKLCATRLFPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=CC(=O)C=CC2=CC=CS2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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